In-Depth Technical Guide: Molecular Structure and Properties of N,N-Diethyl-2-formyl-6-methoxybenzamide
In-Depth Technical Guide: Molecular Structure and Properties of N,N-Diethyl-2-formyl-6-methoxybenzamide
Executive Summary
N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7) is a highly specialized, contiguously substituted aromatic building block[1]. In the realm of advanced synthetic organic chemistry, it serves as a critical intermediate, primarily generated via the Directed Ortho Metalation (DoM) methodology pioneered by Victor Snieckus[2]. This compound provides an elegant scaffold for the total synthesis of complex natural products, phthalides, and benzomorphan derivatives.
This whitepaper provides a comprehensive analysis of its molecular architecture, the mechanistic causality behind its synthesis, and a self-validating experimental protocol designed for drug development professionals and synthetic chemists.
Molecular Architecture and Physicochemical Profile
The molecular structure of N,N-Diethyl-2-formyl-6-methoxybenzamide is defined by a central benzene ring bearing three contiguous substituents:
-
C1: An N,N-diethylamide group (
). -
C2: A formyl group (
). -
C6: A methoxy group (
).
This 1,2,6-substitution pattern is thermodynamically challenging to achieve via classic electrophilic aromatic substitution due to steric hindrance and conflicting directing effects. However, it is efficiently constructed by exploiting the hierarchy of Directed Metalation Groups (DMGs) . The N,N-diethylamide is a powerful DMG, strongly coordinating to lithium cations and directing deprotonation to the adjacent ortho position (C6 of the starting material, which becomes C2 in the final product nomenclature).
Quantitative Physicochemical Data
The following table summarizes the verified physical and spectral properties of the compound[3][4]:
| Property | Value / Description |
| Chemical Name | N,N-Diethyl-2-formyl-6-methoxybenzamide |
| CAS Number | 70946-17-7 |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| Boiling Point | 134–136 °C at 0.05 mm Hg |
| Appearance | Colorless to straw-colored viscous oil |
| IR (CHCl | |
| 1.01 (t, 3H), 1.29 (t, 3H), 3.11 (q, 2H), 3.49–3.61 (m, 1H), 3.67–3.82 (m, 1H), 3.86 (s, 3H, -OCH |
Mechanistic Causality: The Directed Ortho Metalation (DoM) Pathway
The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide from N,N-diethyl-2-methoxybenzamide is a masterclass in the Complex-Induced Proximity Effect (CIPE) [2].
Causality of Reagent Selection:
-
Why sec-Butyllithium (s-BuLi)? While n-BuLi is a standard base, s-BuLi is utilized here because its increased steric bulk prevents unwanted nucleophilic attack on the amide carbonyl, while its higher kinetic basicity ensures rapid deprotonation of the aromatic ring.
-
Why TMEDA? N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added to break down the hexameric/tetrameric aggregates of s-BuLi in THF. By forming a more reactive monomeric/dimeric TMEDA-Li complex, the kinetic basicity of the alkyllithium is drastically increased.
-
Regioselectivity: The starting material possesses two DMGs: the amide and the methoxy group. The tertiary amide is a significantly stronger DMG. The lithium cation pre-coordinates preferentially to the highly Lewis basic amide oxygen. This proximity strictly directs the s-BuLi to deprotonate the C6 proton, ignoring the C3 proton adjacent to the weaker methoxy DMG.
-
Why DMF as the Electrophile? N,N-Dimethylformamide (DMF) acts as the formylating agent. The C6-aryllithium attacks the carbonyl carbon of DMF to form a stable tetrahedral lithium hemiaminal intermediate. This intermediate is stable at low temperatures and only collapses to release the aldehyde upon aqueous acidic workup, thereby preventing over-addition of the aryllithium to the newly formed aldehyde.
Mechanistic pathway of the Directed Ortho Metalation (DoM) yielding the target benzamide.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system . Visual and thermodynamic cues are embedded within the steps to confirm the reaction's progression in real-time[3][5].
Step-by-Step Methodology
1. System Preparation & Inert Atmosphere
-
Flame-dry a 3-necked flask equipped with an internal low-temperature thermometer, dropping funnel, and overhead stirrer under reduced pressure. Cool under a continuous stream of dry nitrogen.
-
Charge the flask with 500 mL of anhydrous THF and cool to an internal temperature of −72 °C to −78 °C using a dry ice/acetone bath. Causality: Strict temperature control is mandatory to suppress the competing nucleophilic addition of s-BuLi to the amide carbonyl.
2. Generation of the Lithiating Complex
-
Add TMEDA (1.3 equivalents) followed by s-BuLi (1.22 M in cyclohexane, 1.3 equivalents).
-
Validation Cue: Observe a slight internal temperature rise (exotherm) and the formation of a fluorescent yellow solution , confirming the active TMEDA-s-BuLi complex. Allow the system to re-cool to −73 °C.
3. Substrate Addition (Metalation)
-
Dissolve N,N-diethyl-2-methoxybenzamide (1.0 equivalent) in anhydrous THF and add dropwise, maintaining the internal temperature below −68 °C.
-
Validation Cue: Stir for 1 hour. The self-validating cue for successful metalation is the color shift from fluorescent yellow to a pale yellow suspension accompanied by the formation of a copious white precipitate (the insoluble aryllithium intermediate)[3].
4. Electrophilic Quench
-
Add anhydrous DMF (excess, ~2.0 equivalents) rapidly via the dropping funnel.
-
Validation Cue: The white precipitate will dissolve, and the solution will clarify as the soluble tetrahedral hemiaminal intermediate forms. Remove the cooling bath after 2 minutes and allow the reaction to warm to room temperature over 16 hours.
5. Workup and Purification
-
Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane, wash sequentially with water and saturated brine to remove TMEDA and unreacted DMF.
-
Purify the crude orange oil via silica gel column chromatography (mesh 230-400) using an ethyl acetate-hexane (1:1) eluent to yield the pure product.
Step-by-step experimental workflow for the synthesis and purification of the compound.
Applications in Advanced Synthesis
The unique 1,2,6-substitution pattern of N,N-Diethyl-2-formyl-6-methoxybenzamide makes it an invaluable precursor in several advanced synthetic pathways:
-
Synthesis of 7-Methoxyphthalide: The formyl group can be reduced to an alcohol using sodium borohydride (
). Subsequent acid-catalyzed cyclization (with the expulsion of diethylamine) yields 7-methoxyphthalide in excellent yields. This is a standard procedure documented in Organic Syntheses[5]. -
Total Synthesis of Corollosporine: Corollosporine is a bioactive antibacterial metabolite isolated from the marine fungus Corollospora maritima. N,N-Diethyl-2-formyl-6-methoxybenzamide serves as the exact core building block. The formyl group undergoes Grignard addition with hexylmagnesium bromide, followed by oxidation and demethylation to yield the natural product[6].
-
Benzomorphan Scaffolds: The compound is utilized in intramolecular Buchwald-Hartwig aminations to construct complex benzomorphan alkaloid scaffolds, which are highly relevant in neuropharmacology[7].
References
-
Wang, X., de Silva, S. O., Reed, J. N., Billadeau, R., Griffen, E. J., Chan, A., & Snieckus, V. (1995). "7-Methoxyphthalide". Organic Syntheses, 72, 163.[Link]
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879–933.[Link]
-
Ohzeki, T., & Mori, K. (2001). "Synthesis of Corollosporine, an Antibacterial Metabolite of the Marine Fungus Corollospora maritima". Bioscience, Biotechnology, and Biochemistry, 65(1), 172-175.[Link]
Sources
- 1. N,N-Diethyl-2-formyl-6-methoxybenzamide,70946-17-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. academic.oup.com [academic.oup.com]
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